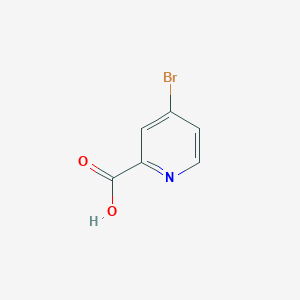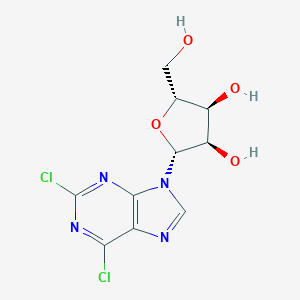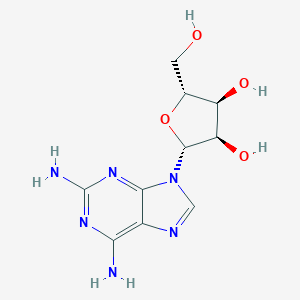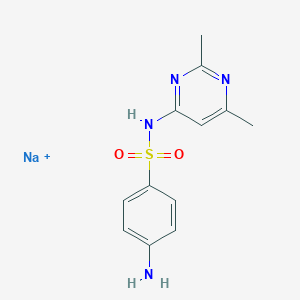
Acide 4-bromopyridine-2-carboxylique
Vue d'ensemble
Description
4-Bromopyridine-2-carboxylic acid: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a carboxylic acid group is attached at the second position. This compound is known for its utility as a synthetic intermediate in various chemical reactions and is used in the production of pharmaceuticals, agrochemicals, and dyes .
Applications De Recherche Scientifique
4-Bromopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
4-Bromopyridine-2-carboxylic acid is a synthetic intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff It’s known that brominated compounds often target proteins or enzymes in organisms, altering their function .
Mode of Action
Brominated compounds like this often work through a process called free radical bromination . This process involves the removal of a hydrogen atom from the compound, resulting in the formation of a free radical. The free radical can then react with other molecules, leading to various chemical reactions .
Biochemical Pathways
Brominated compounds are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s known to be sparingly soluble in dimethyl sulfoxide, methanol, and water , which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The compound’s ability to participate in free radical bromination and other chemical reactions suggests that it could cause significant changes at the molecular level . These changes could, in turn, lead to alterations in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromopyridine-2-carboxylic acid. For instance, the compound’s solubility in various solvents suggests that its action could be influenced by the presence of these solvents in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals could also affect the compound’s stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromopyridine-2-carboxylic acid can be synthesized through several methods. One common method involves the bromination of 2-picoline followed by oxidation. The process typically involves the following steps:
Bromination: 2-Picoline is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the fourth position.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromopyridine-2-carboxylic acid may involve large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Coupling: Biaryl compounds are formed through coupling reactions.
Reduction: Alcohols or aldehydes are produced from the reduction of the carboxylic acid group.
Comparaison Avec Des Composés Similaires
- 2-Bromopyridine-4-carboxylic acid
- 6-Bromopyridine-2-carboxylic acid
- 3-Bromopyridine-4-carboxylic acid
Comparison: 4-Bromopyridine-2-carboxylic acid is unique due to the specific positioning of the bromine and carboxylic acid groups, which imparts distinct reactivity and properties. Compared to its isomers, it may exhibit different chemical behavior and applications based on the position of the substituents .
Propriétés
IUPAC Name |
4-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHHYRNGCJYQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352741 | |
| Record name | 4-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-03-1 | |
| Record name | 4-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate](/img/structure/B16343.png)



![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol](/img/structure/B16347.png)









